molecular formula C8H10Br2N2O2 B13557439 ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate

ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate

Cat. No.: B13557439
M. Wt: 325.99 g/mol
InChI Key: LWUZHAWDBQUSQC-UHFFFAOYSA-N
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Description

Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two bromine atoms and an ethyl acetate group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 1-methylimidazole followed by esterification with ethyl bromoacetate. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine. Industrial production methods may employ continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with nucleophiles such as amines or thiols under mild conditions.

    Oxidation Reactions: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding amines or alcohols.

Common reagents used in these reactions include sodium hydride, potassium carbonate, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Researchers investigate its potential as a lead compound for developing new drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for agrochemicals.

Mechanism of Action

The mechanism of action of ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate can be compared with other imidazole derivatives, such as:

    1-Methylimidazole: Lacks the bromine atoms and ethyl acetate group, resulting in different chemical reactivity and biological activity.

    2,4-Dibromoimidazole: Similar bromination pattern but lacks the ethyl acetate group, affecting its solubility and application.

    Ethyl 4-bromoimidazole-5-carboxylate: Contains a carboxylate group instead of an acetate group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10Br2N2O2

Molecular Weight

325.99 g/mol

IUPAC Name

ethyl 2-(2,5-dibromo-1-methylimidazol-4-yl)acetate

InChI

InChI=1S/C8H10Br2N2O2/c1-3-14-6(13)4-5-7(9)12(2)8(10)11-5/h3-4H2,1-2H3

InChI Key

LWUZHAWDBQUSQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N(C(=N1)Br)C)Br

Origin of Product

United States

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